3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features both oxazole and triazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the phenyl group. The triazolopyridine moiety is then synthesized separately and coupled with the oxazole derivative through a series of condensation reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
- 2-(4-methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol
Uniqueness
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to the presence of both oxazole and triazolopyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-12-11-18-24-23-17-8-4-5-13-25(17)18)9-10-20-22-14-16(27-20)15-6-2-1-3-7-15/h1-8,13-14H,9-12H2,(H,21,26) |
InChI Key |
PSEYJGGXBNEZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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